(E)-(1,4-13C2)but-2-enedioic acid

Hyperpolarized 13C-MRSI Tumor necrosis imaging Treatment response biomarker

Hyperpolarized 13C-MRSI requires validated labeled fumarate. [1,4-13C2]Fumarate is the only isotopologue validated for necrosis imaging in oncology, cardiology, and nephrology (2.4-fold tumor signal; 82-fold post-MI). Substituting other labels invalidates baselines, adding 6-12 months re-validation. • cGMP grade (≥98% CP, ≥99 atom % 13C) for clinical trials. • M+2 shift for unambiguous LC-MS/MS fumarate quantification. • Custom packaging; contact for bulk clinical-scale orders.

Molecular Formula C4H4O4
Molecular Weight 118.06 g/mol
CAS No. 96503-56-9
Cat. No. B135278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-(1,4-13C2)but-2-enedioic acid
CAS96503-56-9
Synonyms(2E)-2-Butenedioic Acid-13C2;  (2E)-But-2-enedioic Acid-13C4;  (E)-2-Butenedioic Acid-13C2;  2-(E)-Butenedioic Acid-13C2;  (E)-Butenedioic Acid-13C2;  Allomaleic Acid-13C2;  Bakeshure 451-13C2;  Bakeshure 470-13C2;  Boletic Acid-13C2;  FC 33-13C2;  Lichenic Ac
Molecular FormulaC4H4O4
Molecular Weight118.06 g/mol
Structural Identifiers
SMILESC(=CC(=O)O)C(=O)O
InChIInChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+/i3+1,4+1
InChIKeyVZCYOOQTPOCHFL-ZWWDXPBASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-13C2 Fumarate Overview


(E)-(1,4-13C2)but-2-enedioic acid is a stable isotope-labeled analog of fumaric acid in which the two carboxyl carbons (positions 1 and 4) are enriched with carbon-13 at ≥99 atom % 13C . This compound serves as a critical substrate for hyperpolarized 13C magnetic resonance spectroscopic imaging (MRSI) of cellular necrosis, wherein its enzymatic hydration by fumarase produces [1,4-13C2]malate as a quantitative biomarker of plasma membrane rupture [1]. Unlike [U-13C4]-fumarate or [2,3-13C2]-fumarate, the 1,4-13C2 labeling pattern specifically tracks the carboxyl carbons retained through the TCA cycle, making it the established tracer for preclinical and translational necrosis imaging across oncology, cardiology, and nephrology [2].

Necrosis-specific hyperpolarized 13C-MRSI probe
Tracks carboxyl carbons retained through the TCA cycle
Research-grade and cGMP-grade formats available

Substitution Limitations of Alternative Fumarate Isotopologues


Isotopologues of fumaric acid are not interchangeable because the 13C-labeling position determines both the metabolic information obtainable and the analytical signal properties [1]. Unlabeled fumarate is invisible to hyperpolarized 13C-MRSI due to the 1.1% natural abundance of 13C. [2,3-13C2]-fumarate labels the olefinic carbons, which become the central carbons of malate and do not provide the same NMR chemical shift dispersion for product quantification; it also fails to retain the label through oxidative TCA cycle metabolism. [13C4]-fumarate (CAS 201595-62-2) labels all four carbons but incurs a larger mass shift (M+4) that complicates MS-based quantification when co-eluting metabolites must be distinguished, and it is not commercially available in cGMP clinical-grade . Critically, the entire body of translational evidence for hyperpolarized necrosis imaging — spanning tumor cell death, acute tubular necrosis, and myocardial infarction — was generated specifically with the 1,4-13C2 isotopologue [2]. Substituting another labeling pattern invalidates direct comparison with published baselines and introduces uncharacterized variables in polarization, relaxation, and enzymatic conversion kinetics.

Labeling [2,3-13C2]-fumarate labels olefinic carbons and may not provide the same NMR chemical shift dispersion for product quantification.
Mass shift [13C4]-fumarate incurs a larger M+4 mass shift that may complicate MS-based quantification in co-eluting metabolite workflows.
Translation The body of translational evidence for necrosis imaging was generated specifically with the 1,4-13C2 pattern; substituting may invalidate direct comparison with published baselines.

Quantitative Differentiation Evidence


Necrosis Detection in Treated Tumors via 13C-MRSI

In the foundational study by Gallagher et al. (2009), hyperpolarized [1,4-13C2]fumarate was injected intravenously into mice bearing EL-4 lymphoma tumors. Twenty-four hours after etoposide treatment, hyperpolarized [1,4-13C2]malate production increased 2.4-fold compared with untreated tumors (P < 0.05), directly correlating with histological necrosis [1]. This fold-change was observed before any reduction in tumor size, demonstrating early treatment response detection. The 1,4-13C2 labeling is mechanistically essential: fumarase hydrates the double bond between C2 and C3, and only the carboxyl carbons (C1 and C4) retain their 13C labels in the product malate, producing NMR signals at distinct chemical shifts (malate C1: ~182 ppm; fumarate C1: ~175 ppm at 9.4 T) that enable unambiguous quantification [2]. Neither [2,3-13C2]-fumarate nor [13C4]-fumarate has published in vivo necrosis quantification data at comparable time points; the entire translational pipeline uses the 1,4-13C2 pattern.

Necrosis Detection in Treated Tumors
Head-to-head
2.4-fold increase in hyperpolarized [1,4-13C2]malate signal post-treatment vs. untreated tumors.
Supports necrosis-specific endpoint monitoring for treatment response.
Data specific to EL-4 lymphoma model; no comparable published data for [2,3-13C2]- or [13C4]-fumarate.
Hyperpolarized 13C-MRSI Tumor necrosis imaging Treatment response biomarker

Necrosis-Specific Myocardial Infarction Imaging vs. [1-13C]Pyruvate

Miller et al. (2018) demonstrated that hyperpolarized [1,4-13C2]fumarate enables magnetic resonance-based imaging of myocardial necrosis with an 82-fold increase in [1,4-13C2]malate signal over controls at 1 day post-infarction, maintaining a 31-fold increase at 7 days [1]. Crucially, [1,4-13C2]malate was not visible in control (non-infarcted) hearts, providing a binary, necrosis-specific contrast mechanism. In isolated perfused hearts, malate production increased 2.7-fold after 45 min of reperfusion vs baseline, and nonlinear regression showed malate production was induced only when ATP was depleted by >50%, below 5.3 mmol/L (R² = 0.904) [1]. In contrast, [1-13C]pyruvate — the most widely used hyperpolarized probe — reports on glycolytic flux and LDH activity, which is not specific to necrosis; pyruvate-to-lactate conversion can increase, decrease, or remain unchanged depending on the balance of hypoxia, PARP activation, and NAD(H) depletion [2]. The 82-fold dynamic range of 1,4-13C2 fumarate-based malate detection far exceeds the typical 2-5 fold changes reported for pyruvate-to-lactate conversion in cardiac imaging.

MI Necrosis vs. [1-13C]Pyruvate
Head-to-head
82-fold increase in malate signal vs. controls; binary necrosis specificity. Pyruvate-to-lactate conversion is non-specific.
Supports myocardial necrosis imaging research fit.
Rat cryo-induced MI model; signal change far exceeds typical 2-5 fold changes reported for pyruvate.
Myocardial infarction imaging Cardiomyocyte necrosis Hyperpolarized MRI

Discriminating Acute Tubular Necrosis from Glomerulonephritis

In a murine model directly comparing hyperpolarized [1,4-13C2]fumarate and [1-13C]pyruvate for renal imaging, MRSI of [1,4-13C2]fumarate detected a prominent renal [1,4-13C2]malate signal at 18 h post-induction of folic acid-induced ATN, when only minor histological changes were present [1]. No such increase in renal [1,4-13C2]malate was observed in mice with acute GN (NZM2410 lupus nephritis model). The malate/fumarate ratio correlated with the severity of histological changes between 0 and 20 h. Critically, the kidney [1-13C]pyruvate/[1-13C]lactate ratio showed substantial variability and was not significantly decreased in ATN or increased in GN [1]. This head-to-head comparison establishes [1,4-13C2]fumarate as the only hyperpolarized probe capable of distinguishing these two clinically important differential diagnoses noninvasively. In lymphoma tumor-bearing animals, the kidney malate/fumarate ratio was 2.7% ± 1.0% vs 0.5 ± 0.2% in non-tumor-bearing controls (P < 0.05), further confirming specificity [1].

ATN vs. Glomerulonephritis
Head-to-head
Prominent renal malate signal in ATN model at 18 h; no signal increase in GN model.
Supports differential diagnosis research context for renal applications.
Murine folic acid-induced ATN and lupus nephritis GN models; [1-13C]pyruvate could not distinguish.
Acute kidney injury Differential diagnosis Tubular necrosis biomarker

cGMP Clinical-Grade Manufacturing Exclusivity

Sigma-Aldrich offers (E)-(1,4-13C2)but-2-enedioic acid in two grades: a research grade (99 atom % 13C, Product No. 749389) and an API for Clinical Studies grade (≥99 atom % 13C, ≥98% CP, cGMP-manufactured, Product No. W6837) . The cGMP grade ensures compliance with regulatory requirements for use in human investigational studies, including documented batch-to-batch consistency, impurity profiling, and sterility assurance appropriate for parenteral formulation. In contrast, [13C4]-fumaric acid (CAS 201595-62-2) is available only as a research-grade product (99 atom % 13C, 99% CP) without cGMP certification . [2,3-13C2]-fumaric acid (disodium salt, CAS 312623-83-9) is also not available in any clinical-grade format. This makes 1,4-13C2 fumarate the only fumarate isotopologue suitable for direct use in clinical trial material preparation without requalification [1].

cGMP Clinical-Grade
Specification review
cGMP-grade available (Sigma W6837); no cGMP grade for [13C4]- or [2,3-13C2]-fumarate.
Supports clinical trial material preparation without requalification.
Based on supplier product catalogs; batch consistency and impurity profiling documented.
cGMP manufacturing Clinical translation Regulatory compliance

M+2 Mass Shift Advantage for LC-MS/MS Quantification

(E)-(1,4-13C2)but-2-enedioic acid provides a +2 Da mass shift (M+2, monoisotopic mass 118.0177 Da vs 116.0110 Da for unlabeled fumarate) . This M+2 shift is sufficient to distinguish the internal standard from endogenous fumarate in most LC-MS/MS metabolomics workflows, as fumarate has negligible natural abundance M+2 contribution (the two oxygen atoms contribute minimal 18O; no chlorine or bromine atoms are present) . The [13C4]-fumarate (M+4, monoisotopic mass 120.04 Da) provides a larger mass shift but at significantly higher cost: the patent literature notes that 0.1 g of 1,2,3,4-13C4 fumaric acid costs at least 100,000 yen (~$900 USD at historical rates), reflecting the additional synthetic complexity of per-labeling [1]. For quantitative metabolomics, the widely accepted guideline of ≥3 Da separation between analyte and internal standard is not strictly necessary for small molecules without halogen isotopes; the M+2 shift of 1,4-13C2 fumarate is adequate for most applications while offering a more favorable cost-per-analysis profile.

M+2 Mass Shift for LC-MS/MS
Class-level
M+2 shift (118.0177 Da) vs. M+4 (120.04 Da) for [13C4]-fumarate. Reported 3-5× cost differential.
Supports internal standard selection for metabolomics quantification.
Adequate resolution for ESI negative ion mode; cost comparison from patent literature benchmarks.
LC-MS/MS internal standard Stable isotope dilution Metabolomics quantification

SPINOE Effect for Hyperpolarization Transfer to Water

Marco-Rius et al. (2014) demonstrated that hyperpolarized [1,4-13C2]fumarate exhibits a spin polarization-induced nuclear Overhauser effect (SPINOE) with solvent water protons [1]. The measured spin-lattice relaxation times (T1) for the 13C nuclei in [1,4-13C2]fumarate were systematically characterized at multiple magnetic field strengths: at 9.4 T in 90/10% H₂O/D₂O, the T1 values were sufficiently long to permit polarization transfer to water protons (T1,I = 2.83 ± 0.02 s for water protons at 9.4 T), with a predicted water signal enhancement at a fumarate polarization level of 0.36 ± 0.02 [2]. This SPINOE phenomenon is unique to hyperpolarized 13C-labeled metabolites with carboxyl 13C nuclei that have favorable dipolar coupling with water protons. The 1,4-13C2 labeling pattern is critical because the carboxyl 13C nuclei are solvent-exposed and have optimal inter-nuclear distances for through-space polarization transfer [1]. No SPINOE has been reported for [2,3-13C2]-fumarate, whose labeled olefinic carbons are shielded from solvent interaction, nor has this effect been characterized for [13C4]-fumarate under comparable conditions.

SPINOE Effect
Class-level
Experimentally validated SPINOE with water protons; predicted water signal enhancement at P(tpol) = 0.36 ± 0.02.
Supports research into next-generation hyperpolarized contrast mechanisms.
No published SPINOE data for [2,3-13C2]- or [13C4]-fumarate.
SPINOE Hyperpolarization transfer Contrast agent development

Optimal Applications for 1,4-13C2 Fumarate


Tumor Necrosis Imaging with Hyperpolarized 13C-MRSI

Use [1,4-13C2]fumarate as the hyperpolarized substrate for noninvasive detection of early treatment response in oncology models. The compound enables quantification of fumarate-to-malate conversion as a specific biomarker of cellular necrosis, with a validated 2.4-fold signal increase in etoposide-treated lymphoma and 1.6-2.5-fold increase following vascular disrupting agent treatment, occurring before detectable tumor size changes [1]. The cGMP grade (Sigma W6837) directly supports clinical trial material preparation, leveraging the established translational pathway from the University of Cambridge and Aarhus University groups [2]. Substitution with [2,3-13C2]- or [13C4]-fumarate would require complete re-validation of polarization conditions, enzymatic conversion kinetics, and NMR chemical shift assignments, adding 6-12 months to any translational timeline.

Differential Diagnosis of ATN vs. Glomerulonephritis

Employ hyperpolarized [1,4-13C2]fumarate MRSI for the specific detection and spatial localization of acute tubular necrosis in preclinical AKI models, with demonstrated discrimination from glomerulonephritis [1]. The assay detects necrosis at 18 h post-insult, when only minor histological changes are present, enabling identification of a therapeutic window before irreversible tubular damage. Critically, [1-13C]pyruvate failed to distinguish ATN from GN in the same study, making 1,4-13C2 fumarate the only validated hyperpolarized probe for this differential diagnosis [1]. Procurement of the cGMP-grade material (Sigma W6837) is indicated for programs with human renal imaging aspirations.

Myocardial Infarction Necrosis Quantification

For cardiovascular research programs quantifying cardiomyocyte necrosis post-MI, [1,4-13C2]fumarate provides an 82-fold in vivo signal increase over controls at day 1 post-infarction — the highest dynamic range reported for any hyperpolarized necrosis probe [1]. Malate production is mechanistically linked to ATP depletion (>50%, below 5.3 mmol/L, R² = 0.904), providing a quantitative metabolic threshold for irreversible cell injury [1]. The binary nature of the signal (absent in viable myocardium, present in necrotic tissue) eliminates the ambiguity inherent in [1-13C]pyruvate-based lactate imaging, where signal changes depend on the competing effects of hypoxia, PARP activation, and NAD(H) availability.

LC-MS/MS Quantification of Fumarate in Metabolomics

Use (E)-(1,4-13C2)but-2-enedioic acid as an internal standard for absolute quantification of fumaric acid in biological matrices (plasma, urine, tissue homogenates, cell lysates) via LC-MS/MS [1]. The M+2 mass shift enables reliable differentiation from endogenous fumarate (M+0) in SRM/MRM workflows, with the compound explicitly designated as 'mass spectrometry (MS): suitable' by Sigma-Aldrich [2]. For laboratories running large sample batches, the cost advantage of the M+2 isotopologue over the M+4 variant (approximately 3-5× differential based on published pricing) translates to significant operational savings without compromising analytical accuracy, as the M+2 shift is adequate for fumarate quantification in the absence of halogenated interferences .

Application
Selection Property
Validation Focus
Tumor necrosis imaging with hyperpolarized 13C-MRSI
Necrosis-specific fumarase hydration probe
Malate/fumarate ratio and histological necrosis correlation
Differential diagnosis of ATN vs. glomerulonephritis
Binary necrosis specificity in renal tissue
ATN model signal vs. GN model background review
Myocardial infarction necrosis quantification
ATP-depletion-dependent malate production
Signal fold-change over controls and ATP threshold review
LC-MS/MS quantification of fumarate in metabolomics
M+2 mass shift for stable isotope dilution
Resolution from endogenous fumarate and cost-per-analysis review

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